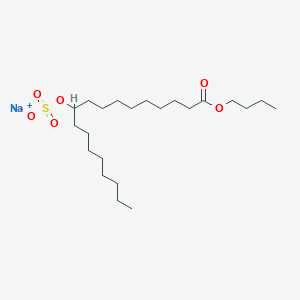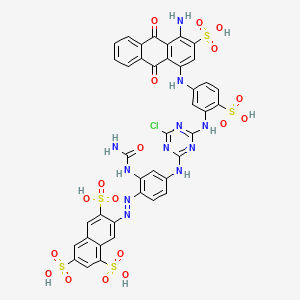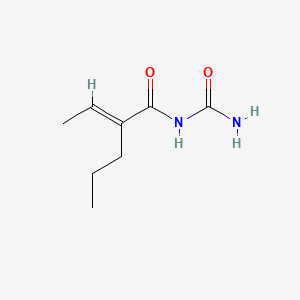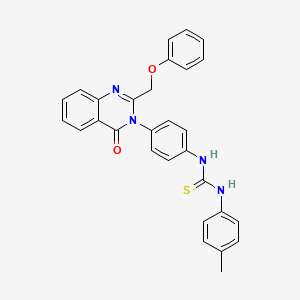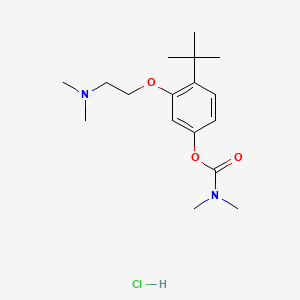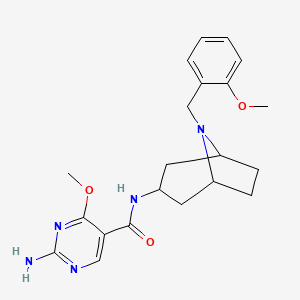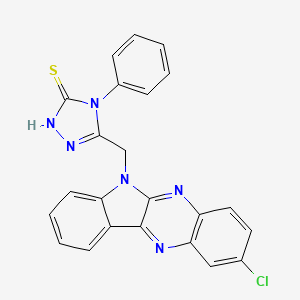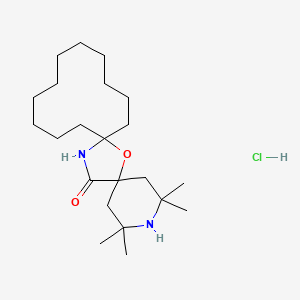
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, also known as Tauromustine, is a chemical compound with the molecular formula C7H15ClN4O4S and a molecular weight of 286.74 g/mol . This compound is primarily known for its applications in the field of medicinal chemistry, particularly in cancer research due to its antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves several steps. One common method includes the reaction of 2-chloroethylamine with nitrosourea derivatives under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is obtained as a pale yellow to light yellow solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-(dimethylsulfamoyl)ethyl)-1-nitrosourea
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its specific chemical structure, which imparts distinct antitumor properties. Compared to similar compounds, it has shown promising results in preclinical studies for its efficacy in inducing apoptosis in cancer cells .
Propriétés
Numéro CAS |
91893-35-5 |
|---|---|
Formule moléculaire |
C5H11ClN4O4S |
Poids moléculaire |
258.68 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(2-sulfamoylethyl)urea |
InChI |
InChI=1S/C5H11ClN4O4S/c6-1-3-10(9-12)5(11)8-2-4-15(7,13)14/h1-4H2,(H,8,11)(H2,7,13,14) |
Clé InChI |
WPXCIIMXSGOMHQ-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)N)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



